

5-Chloroacetyl-6-chlorooxindole CAS number and molecular weight

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Compound of Interest

Compound Name: 5-Chloroacetyl-6-chlorooxindole

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Technical Guide: 5-Chloroacetyl-6-chlorooxindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Chloroacetyl-6-chlorooxindole**, a key intermediate in pharmaceutical synthesis. This document covers its chemical identity, physicochemical properties, synthesis, applications, and safety and handling protocols, designed for professionals in research and drug development.

Chemical Identity and Properties

5-Chloroacetyl-6-chlorooxindole is a substituted oxindole that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its fundamental details are summarized below.

| Identifier | Value |
|-------------------|---|
| CAS Number | 118307-04-3[1] |
| Molecular Formula | C ₁₀ H ₇ Cl ₂ NO ₂ [1] |
| Molecular Weight | 244.07 g/mol [1] |
| IUPAC Name | 5-(2-chloroacetyl)-6-chloro-1,3-dihydro-2H-indol-2-one[2] |
| Synonyms | 5-Chloroacetyl-6-chloro-1,3-dihydroindol-2H-indone-2-one, 6-Chloro-5-(2-chloroacetyl)indolin-2-one, Ziprasidone Impurity 10 |

A comprehensive summary of its physicochemical properties is provided in the following table.

| Property | Value | Source |
|---------------------------|---|-------------------------------|
| Appearance | Light brown solid | Pharmaffiliates |
| Melting Point | 202-206°C | ChemicalBook |
| Boiling Point (Predicted) | 439.1 ± 45.0 °C at 760 mmHg | ChemicalBook |
| Density (Predicted) | 1.471 ± 0.06 g/cm ³ | ChemicalBook |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | ChemicalBook |
| pKa (Predicted) | 12.55 ± 0.20 | ChemicalBook |
| Storage Temperature | -20°C Freezer or 2-8°C Refrigerator | ChemicalBook, Pharmaffiliates |

Synthesis of 5-Chloroacetyl-6-chlorooxindole

The primary method for synthesizing **5-Chloroacetyl-6-chlorooxindole** is through the Friedel-Crafts acylation of 6-chlorooxindole.[3] This electrophilic aromatic substitution reaction utilizes

chloroacetyl chloride as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl_3).^{[3][4]}

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a composite of established methodologies for Friedel-Crafts acylation and information from patents describing the synthesis of Ziprasidone intermediates.^{[3][5]}

Materials:

- 6-Chlorooxindole
- Chloroacetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous solvent (e.g., carbon disulfide, nitromethane, or a halogenated hydrocarbon)^[5]
- Hydrochloric acid (concentrated)
- Ice
- Sodium bicarbonate (saturated solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvent for extraction (e.g., methylene chloride or diethyl ether)

Procedure:

- In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), suspend anhydrous aluminum chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).
- Cool the suspension in an ice bath to 0°C .
- Slowly add chloroacetyl chloride to the stirred suspension.

- In a separate flask, dissolve 6-chlorooxindole in the anhydrous solvent.
- Add the 6-chlorooxindole solution dropwise to the reaction mixture, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 15-30 minutes.
- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.
- Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be further purified by recrystallization from an appropriate solvent.

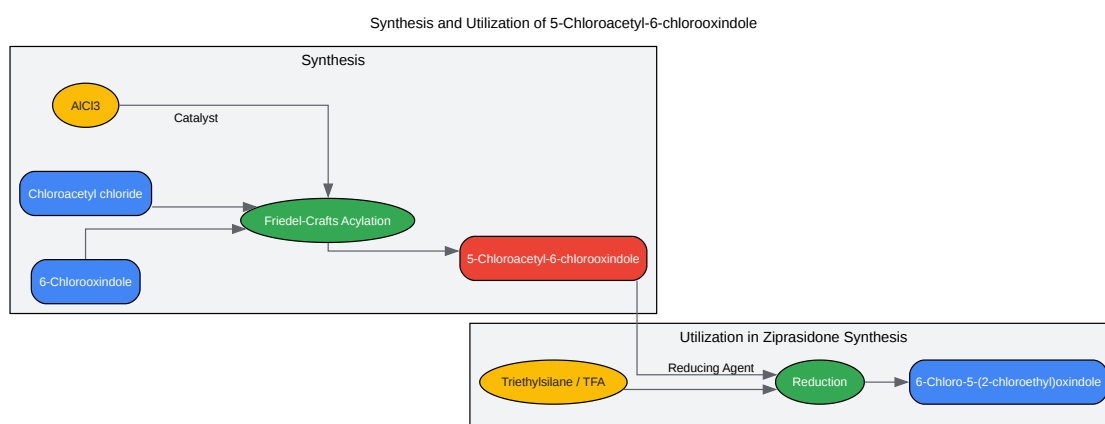
Role in Pharmaceutical Synthesis

5-Chloroacetyl-6-chlorooxindole is a pivotal intermediate in the multi-step synthesis of the atypical antipsychotic drug, Ziprasidone.

The synthetic pathway involves the following key transformations:

- **Friedel-Crafts Acylation:** As detailed above, 6-chlorooxindole is acylated to produce **5-Chloroacetyl-6-chlorooxindole**.
- **Reduction:** The ketone group of **5-Chloroacetyl-6-chlorooxindole** is then reduced to yield 6-chloro-5-(2-chloroethyl)oxindole. This reduction is typically achieved using a reducing agent such as triethylsilane in the presence of a strong acid like trifluoroacetic acid.^[3]

The following diagram illustrates the workflow for the synthesis and subsequent utilization of **5-Chloroacetyl-6-chlorooxindole** in the Ziprasidone synthesis pathway.



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Caption: Synthetic workflow of **5-Chloroacetyl-6-chlorooxindole** and its subsequent reduction.

Safety and Handling

Due to the reactive nature of the reagents and the potential hazards of the product, proper safety precautions must be observed when handling **5-Chloroacetyl-6-chlorooxindole** and its precursors.

| Hazard Category | Precautionary Measures |
|-------------------------------------|--|
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. ^[6] ^[7] Ensure that eyewash stations and safety showers are close to the workstation location. ^[6] ^[7] |
| Handling | Handle in a well-ventilated area, preferably under a chemical fume hood. ^[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray. ^[6] Wash hands thoroughly after handling. ^[6] Avoid contact with skin, eyes, and clothing. ^[7] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. ^[6] Store in a corrosives area. Keep away from water or moist air. ^[6] Incompatible with water, strong bases, and alcohols. ^[6] |
| Fire and Explosion Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas. ^[6] In case of fire, use CO ₂ , dry chemical, or foam for extinction. ^[6] |
| First Aid | Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. ^[7] Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention. ^[6] Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. ^[6] Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention. ^[6] |

This guide is intended to provide comprehensive technical information for research and development purposes. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

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